Hypoxanthine disodium salt is derived from hypoxanthine, which is naturally found in the human body as a metabolite of adenine and guanine. It is classified under purines and is commonly utilized in molecular biology and pharmacology. The compound is soluble in water, forming a clear, colorless solution at concentrations of approximately 30 mg/mL .
The synthesis of hypoxanthine disodium salt typically involves the neutralization of hypoxanthine with sodium hydroxide or sodium bicarbonate. This reaction produces the disodium salt form, which enhances its solubility and stability in aqueous environments. The general reaction can be represented as follows:
The synthesis process requires careful control of pH to ensure complete conversion to the disodium salt. High-performance liquid chromatography (HPLC) is often employed to verify the purity of the final product, which should exceed 98% .
Hypoxanthine disodium salt consists of a purine ring structure with hydroxyl and carbonyl functional groups. Its molecular formula is CHNNaO, and it has a molar mass of approximately 202.1 g/mol.
Hypoxanthine disodium salt participates in various biochemical reactions, including:
These reactions are crucial for nucleotide metabolism and are often studied in the context of cancer research and metabolic disorders.
Hypoxanthine disodium salt influences cellular processes primarily through its role in nucleotide synthesis. It enhances the availability of purines necessary for DNA and RNA synthesis, thereby supporting cell proliferation and metabolic functions.
In cancer research, hypoxanthine has been identified as a metabolite that can promote epithelial-mesenchymal transition (EMT) in certain breast cancer cell lines, contributing to increased invasiveness and metastatic potential . The mechanism involves the induction of reactive oxygen species production and modulation of signaling pathways associated with cell migration.
Hypoxanthine disodium salt has several scientific applications:
The synthesis of 9-substituted hypoxanthine derivatives represents a cornerstone in the development of pharmaceutically relevant purine compounds. A patented methodology (WO2002000659A2) demonstrates an efficient route to these derivatives through the condensation reaction between 5-aminoimidazole-4-carboxamide (AICA) and triethyl orthoformate in the presence of an imidoester derivative of aminocyanacetamide [1] [5]. This reaction proceeds via an intermediate cyclization step that forms the purine core structure characteristic of hypoxanthine derivatives.
The synthetic pathway involves precise temperature control (reflux conditions) and solvent selection (typically acetic acid or acetonitrile) to optimize yield and purity. A critical modification involves the introduction of various hydrocarbyl groups at the N9 position during the synthesis, enabling the production of diverse 9-substituted hypoxanthine derivatives. These substituents significantly influence the compound's physicochemical properties and biological activity. Following ring formation, hydrolysis under basic conditions (using sodium hydroxide or potassium hydroxide) yields the target 9-substituted hypoxanthine compounds [1].
Table 1: Key Reagents in 9-Substituted Hypoxanthine Synthesis
| Reagent Category | Specific Compounds | Role in Synthesis |
|---|---|---|
| Imidoester Derivatives | Ethyl cyanoacetate, Methyl cyanoacetate | Provides carbon framework for ring formation |
| Condensing Agents | Triethyl orthoformate | Facilitates cyclization reaction |
| Solvents | Acetic acid, Acetonitrile, Toluene | Reaction medium optimization |
| Bases | Sodium hydroxide, Potassium hydroxide | Hydrolysis of intermediates |
Hypoxanthine's therapeutic potential is significantly limited by its inherent poor aqueous solubility, which compromises bioavailability. Innovative research has demonstrated that supramolecular salt formation with dicarboxylic acids dramatically enhances solubility parameters. The hypoxanthine-maleic acid salt (HYP-MAL) exemplifies this approach, exhibiting a 2.4-fold increase in equilibrium water solubility compared to pure hypoxanthine [2] [6]. This enhancement is attributed to profound alterations in the crystal packing architecture and introduction of ionized species with improved hydration characteristics.
The formation mechanism involves proton transfer from maleic acid to hypoxanthine, resulting in ionic bonding confirmed by characteristic C-O bond length alterations (C-Olong/C-Oshort ratio = 1.007) and distinct hydrogen bonding patterns. Critical interactions include N⁺-H···O⁻ ionic bonds (N2⁺-H2···O4⁻: 2.7234(19) Å, 171°; N4⁺-H4···O1⁻: 2.7547(18) Å, 172°) and intramolecular hydrogen bonds within maleic acid (O10–H10···O6: 2.4192(17) Å, 177°) [2]. The dissolution kinetics reveal a 1.8-fold faster powder dissolution rate within the critical first 10 minutes in phosphate-buffered saline (pH 7.4), directly translating to enhanced bioavailability potential. Furthermore, HYP-MAL exhibits pH-dependent solubility, with significantly increased solubility observed at acidic pH (1.2) compared to physiological conditions [6].
Table 2: Solubility Enhancement Through Supramolecular Salt Formation
| Parameter | Hypoxanthine (HYP) | HYP-MAL Salt | Enhancement Factor |
|---|---|---|---|
| Equilibrium Solubility in Water | Reference value | ~2.4 × HYP | 2.4-fold |
| Dissolution Rate (0-10 min in PBS) | Reference value | ~1.8 × HYP | 1.8-fold |
| Solubility at pH 1.2 | Low | Significantly increased | Not quantified |
The strategic selection of counterions governs the physicochemical stability, crystallinity, and performance characteristics of hypoxanthine salts. The pKa differential between hypoxanthine (pKa ≈ 5.3) and the carboxylic acid counterion determines proton transfer efficiency and salt stability. Maleic acid (pKa₁ ≈ 3.10) demonstrates ideal salt-forming capability with hypoxanthine, exhibiting a ΔpKa of 2.20, which resides within the optimal range (-1 ≤ ΔpKa ≤ 4) for stable salt formation [6] [8].
Generally Recognized As Safe (GRAS) counterions are prioritized for pharmaceutical applications. Maleic acid offers advantages beyond solubility enhancement, including:
Single-crystal X-ray diffraction (SCXRD) provides unparalleled insight into the supramolecular architecture of hypoxanthine salts. The HYP-MAL salt crystallizes in the P2₁/c space group with an asymmetric unit containing two hypoxanthinium ions and two maleate ions. The crystal structure reveals a complex 3D hydrogen-bonded network initiated by N⁺-H···O⁻ ionic bonds and extended through additional hydrogen bonds (N1-H1···O9: 2.7370(20) Å; N8-H8···O5: 2.7050(20) Å) [2] [6].
A remarkable structural feature is the formation of a tetrameric unit via hydrogen bonding between two hypoxanthinium ions and two maleate ions. These tetramers interconnect through N-H···O bonds (N6-H6···O1: 2.8083(19) Å; N3-H3···O4: 2.8087(19) Å), creating an expansive 40-membered macrocyclic ring described by the graph set R₈⁶(40). This hierarchical assembly generates 2D sheet layers stacked via π-π interactions into the final 3D network [2]. Complementary analysis of hypoxanthinium chloride monohydrate confirms protonation at N(1) and reveals O-H···Cl⁻ (2.983 Å) and N-H···Cl⁻ (3.226 Å, 3.178 Å) hydrogen bonds, plus N-H···O (2.895 Å) bonds involving the water molecule [7]. Hirshfeld surface analysis quantifies interaction contributions in HYP-MAL, showing dominant H···O/O···H contacts (approximately 45.5% of total surface) and significant H···H interactions (approximately 19.8%), confirming the critical role of hydrogen bonding in crystal stabilization [2].
Table 3: Crystallographic Data for Hypoxanthine-Based Complexes
| Parameter | HYP-MAL Salt | Hypoxanthinium Chloride Monohydrate |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Key Hydrogen Bonds | N⁺-H···O⁻ (2.72-2.75 Å), N-H···O (2.71-2.81 Å) | N-H···Cl⁻ (3.18-3.23 Å), O-H···Cl⁻ (2.98 Å) |
| Supramolecular Motif | 40-membered macrocyclic ring (R₈⁶(40)) | Hydrogen-bonded chains |
| Dominant Hirshfeld Contacts | H···O/O···H (45.5%), H···H (19.8%) | Not reported |
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0